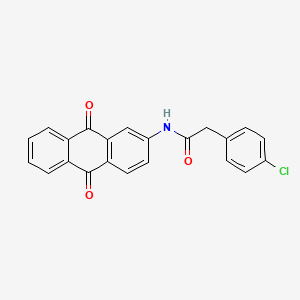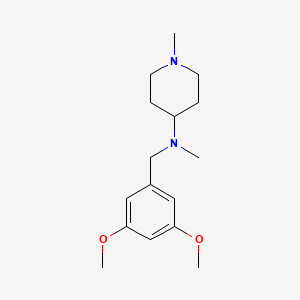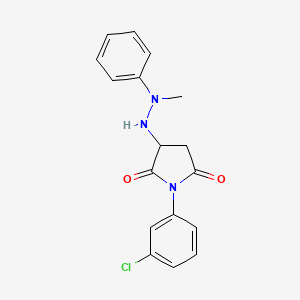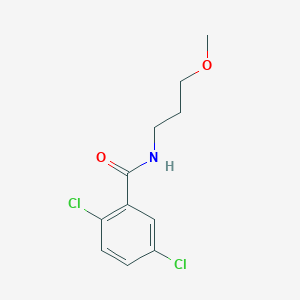
2-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound. It is a potent anti-inflammatory and anti-cancer agent that has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide involves the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification. Activation of the Nrf2 pathway by this compound leads to the upregulation of genes involved in antioxidant defense and detoxification, which results in the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been found to induce apoptosis in cancer cells, which results in the inhibition of cancer cell growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. It has been shown to be effective in inhibiting the growth of various cancer cells and reducing inflammation. However, one of the limitations of using this compound in lab experiments is its high cost and low solubility in water.
Future Directions
There are several future directions for the research of 2-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. One of the future directions is the development of more efficient synthesis methods to reduce the cost and increase the yield of the compound. Another future direction is the exploration of the potential of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Further research is also needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways.
Synthesis Methods
2-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is synthesized by reacting imidazole with CDDO-Me, which is a derivative of the natural triterpenoid compound, oleanolic acid. The reaction between imidazole and CDDO-Me results in the formation of this compound. The synthesis method of this compound has been optimized to yield a high purity and high yield of the compound.
Scientific Research Applications
2-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(9,10-dioxoanthracen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO3/c23-14-7-5-13(6-8-14)11-20(25)24-15-9-10-18-19(12-15)22(27)17-4-2-1-3-16(17)21(18)26/h1-10,12H,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJLNNLAOJVZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[2-(2-bromophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4982586.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982594.png)


![4-[(4-methyl-1-piperazinyl)carbonyl]phenyl 1-piperidinesulfinate](/img/structure/B4982629.png)
![5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982636.png)
![2-[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B4982640.png)


![dimethyl 2-[8-ethoxy-2,2-dimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4982657.png)

![methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]benzoate](/img/structure/B4982678.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4982684.png)
